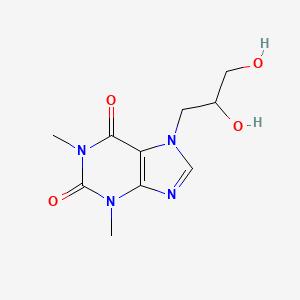

Diprophylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN WATER; 1 G IN 3 ML H2O @ 25 °C

SOL IN ALC: 2 G/100 ML; IN CHLOROFORM: 1 G/100 ML

1.43e+01 g/L

Synonyms

Canonical SMILES

Diprophylline, also known as dyphylline, is a chemically distinct 7-(2,3-dihydroxypropyl) derivative of theophylline. In pharmaceutical procurement and formulation development, it is primarily valued for its exceptional aqueous solubility and unique pharmacokinetic profile. Unlike traditional xanthines, diprophylline forms stable, neutral aqueous solutions without the need for alkaline solubilizers. Furthermore, it completely bypasses hepatic CYP450 metabolism, being excreted almost entirely unchanged via the kidneys. These baseline properties make it a critical active pharmaceutical ingredient (API) and research compound for developing respiratory and cardiovascular formulations where hepatic drug-drug interactions or ethylenediamine sensitivities must be strictly avoided [1].

Procurement substitution of diprophylline with the parent compound theophylline or its salt form, aminophylline, frequently fails due to fundamental differences in solubility and metabolism. Theophylline possesses poor intrinsic water solubility, necessitating complexation with ethylenediamine (to form aminophylline) for aqueous formulations. This introduces high alkalinity and the risk of severe ethylenediamine hypersensitivity. Moreover, theophylline is heavily reliant on hepatic cytochrome P450 enzymes for clearance, leading to a narrow therapeutic index and numerous severe drug-drug interactions. Diprophylline’s covalent dihydroxypropyl modification inherently resolves both the solubility bottleneck and the hepatic liability, making it non-interchangeable in formulations requiring neutral pH stability and predictable renal clearance [1].

Intrinsic Aqueous Solubility and Formulation Versatility

The addition of the 2,3-dihydroxypropyl group at the N-7 position of the xanthine ring fundamentally alters the hydration thermodynamics of the molecule. Diprophylline achieves an intrinsic aqueous solubility of 330 mg/mL (33 g/100 mL) at 25°C, whereas unmodified theophylline is sparingly soluble at approximately 8.3 mg/mL. This nearly 40-fold increase in solubility allows for the direct preparation of highly concentrated, neutral aqueous solutions without relying on basic solubilizing agents like ethylenediamine .

| Evidence Dimension | Aqueous solubility at 25°C |

| Target Compound Data | 330 mg/mL (forms neutral solution) |

| Comparator Or Baseline | Theophylline (~8.3 mg/mL, requires alkaline complexation) |

| Quantified Difference | ~40-fold higher intrinsic water solubility |

| Conditions | Aqueous solution at 25°C |

Enables the straightforward manufacturing of high-concentration liquid dosage forms and intravenous solutions without allergenic or alkaline excipients.

Avoidance of Hepatic CYP450 Metabolism

A critical differentiator for diprophylline is its complete evasion of hepatic metabolism. Clinical pharmacokinetic studies demonstrate that approximately 88% to 95% of an administered diprophylline dose is excreted unchanged in the urine. In stark contrast, theophylline is extensively metabolized by the liver's CYP450 system (primarily CYP1A2), with less than 10% excreted unchanged. This metabolic bypass means diprophylline clearance is unaffected by liver dysfunction or concurrent administration of CYP450 inhibitors (e.g., macrolides, cimetidine), ensuring highly predictable dosing [1].

| Evidence Dimension | Renal excretion of unchanged active compound |

| Target Compound Data | 88% - 95% excreted unchanged in urine |

| Comparator Or Baseline | Theophylline (<10% excreted unchanged; >90% hepatic metabolism) |

| Quantified Difference | Near-total elimination of hepatic metabolism dependency |

| Conditions | In vivo human pharmacokinetic profiling |

Crucial for developing combination therapies or treating patients with hepatic impairment, as it eliminates the severe CYP450 drug-drug interactions typical of theophylline.

Elimination of Ethylenediamine Hypersensitivity Risk

When formulating intravenous xanthine derivatives, aminophylline (theophylline ethylenediamine) is the traditional baseline. However, the ethylenediamine component is a known sensitizer that can trigger severe allergic reactions and local tissue irritation due to its high pH. Diprophylline, owing to its high intrinsic solubility, is formulated as a pure, neutral entity. Clinical case studies have successfully demonstrated the use of intravenous diprophylline in patients with documented aminophylline sensitivity, confirming its superior tolerability profile and lack of cross-reactivity [1].

| Evidence Dimension | Excipient-induced hypersensitivity and pH stability |

| Target Compound Data | Formulated as a pure, neutral solution (zero ethylenediamine) |

| Comparator Or Baseline | Aminophylline (requires ethylenediamine, highly alkaline, allergenic) |

| Quantified Difference | Complete removal of ethylenediamine-associated allergic and irritant risks |

| Conditions | Intravenous administration in sensitive patient populations |

Provides a definitive procurement rationale for manufacturers aiming to produce hypoallergenic, neutral-pH respiratory or cardiovascular injectables.

Hypoallergenic Intravenous Formulation Development

Because diprophylline does not require ethylenediamine for aqueous solubility, it is the API of choice for developing neutral, hypoallergenic intravenous bronchodilators. This is particularly relevant for capturing the market segment of patients with documented aminophylline sensitivity or those requiring continuous IV infusions without local tissue irritation [1].

Complex Combination Therapeutics

Diprophylline's lack of hepatic CYP450 metabolism makes it an ideal xanthine scaffold for co-formulation with other active pharmaceutical ingredients. It can be safely combined with drugs that typically inhibit theophylline clearance (such as certain antibiotics or ulcer medications) without risking toxic accumulation [2].

Renal Clearance Modeling and Assay Standards

Due to its high rate of unchanged renal excretion (88-95%), diprophylline serves as an excellent reference standard and biomarker in pharmacokinetic modeling for renal clearance assays, providing a predictable baseline unaffected by hepatic enzyme variability [2].

Purity

Physical Description

Color/Form

WHITE AMORPHOUS SOLID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

-1.9

Appearance

Melting Point

158 °C

161.5 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (27.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drug Classes

Therapeutic Uses

THEOPHYLLINE PREPN...ARE USED TO RELAX BRONCHIAL SMOOTH MUSCLE & TO STIMULATE MYOCARDIUM. ... THEOPHYLLINE COMPD...PLAY IMPORTANT ROLE IN MGMNT OF ASTHMATIC PT. THEY ARE USEFUL AS PROPHYLACTIC DRUGS & ARE VALUABLE ADJUNCTS IN TREATMENT OF PROLONGED ATTACKS & IN MGMNT OF STATUS ASTHMATICUS. /THEOPHYLLINE COMPD/

PERIPHERAL VASODILATOR & BRONCHODILATOR ACTIONS CHARACTERISTIC OF THEOPHYLLINE DERIV. IT IS EFFECTIVE ORALLY BUT HAS NOT BEEN SHOWN TO BE SUPERIOR TO THEOPHYLLINE SODIUM GLYCINATE. IT ALSO HAS TYPICAL DIURETIC & MYOCARDIAL STIMULANT EFFECTS.

...CAN BE USED INTRAMUSCULARLY WITHOUT PRODUCING LOCAL PAIN BECAUSE IT IS NEUTRAL SOL DERIV.

For more Therapeutic Uses (Complete) data for DYPHYLLINE (11 total), please visit the HSDB record page.

Pharmacology

Dyphylline is a xanthine derivative. Dyphilline exerts bronchodilator effects and to a lesser extent vasodilator and diuretic properties. Dyphilline probably acts as a competitive inhibitor of phosphodiesterase which leads to an increase in intracellular cAMP. This results in relaxation of bronchial smooth muscle and other smooth muscles. Dyphylline may also antagonize adenosine receptors. Dyphylline is used in the treatment of acute bronchial asthma, chronic bronchitis and emphysema.

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DA - Xanthines

R03DA01 - Diprophylline

Mechanism of Action

THEIR MOST IMPORTANT ACTION...IS THEIR ABILITY TO RELAX SMOOTH MUSCLES OF BRONCHI... THEOPHYLLINE IS MOST EFFECTIVE... /THEOPHYLLINE/

ACTION OF XANTHINES ON MOTOR ACTIVITY OF GI TRACT... DILUTE SOLN INCR, & HIGH CONCN DEPRESS, TONE & STRENGTH OF CONTRACTION OF ISOLATED INTESTINAL STRIPS. /XANTHINES/

...ACTION SEEMS TO RESULT FROM INCR IN CONCN OF FACTOR V (AC-GLOBULIN) IN PLASMA WHICH, IN TURN, MAY BE CAUSED BY INCR IN PLASMA CONCN OF FREE FATTY ACIDS PRODUCED...THERE ARE ALSO INCR IN CONCN OF CIRCULATING PROTHROMBIN & FIBRINOGEN. /XANTHINES/

...ACCOMPANYING DECR IN VENOUS FILLING PRESSURE, WHICH IS CAUSED @ LEAST PARTLY BY MORE COMPLETE EMPTYING OF HEART. /THEOPHYLLINE/

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

...RAPID RATE OF DISPOSITION.

IT MAY BE MORE CONSISTENTLY ABSORBED FROM GI TRACT & LESS IRRITATING THAN THEOPHYLLINE & AMINOPHYLLINE.

SINGLE DYPHYLLINE DOSE WAS GIVEN TO 5 NORMAL VOLUNTEERS. DOSES OF 19-27 MG/KG RESULTED IN PEAK SERUM CONCN OF 19.3-23.5 MUG/ML & WERE TOLERATED WELL BY 4 SUBJECTS. 1 HAD SEVERE HEADACHE AFTER 28 MG/KG DOSE ASSOC WITH 36.4 MUG/ML; WAS NOT METABOLIZED TO THEOPHYLLINE.

IN 5 NORMAL VOLUNTEERS MEAN T/2 WAS 1.8 HR; MEAN TOTAL BODY CLEARANCE RATE & MEAN RENAL CLEARANCE RATE WERE 333 & 276 ML/MIN, RESPECTIVELY. MEAN VOL OF DISTRIBUTION WAS 0.8 L/KG. IN URINE 83% OF DOSE WAS EXCRETED UNCHANGED & THEOPHYLLINE WAS NOT DETECTED.

For more Absorption, Distribution and Excretion (Complete) data for DYPHYLLINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

IN BODY XANTHINES ARE ONLY PARTIALLY DEMETHYLATED & OXIDIZED. THEY ARE LARGELY EXCRETED AS METHYLURIC ACIDS OR AS METHYLXANTHINES. /XANTHINES/

Wikipedia

Drug Warnings

METHYLXANTHINES CAN ALSO STIMULATE RELEASE OF CATECHOLAMINES FROM ADRENAL MEDULLA & LARGE INCR IN URINARY EXCRETION OF EPINEPHRINE OCCUR... /METHYLXANTHINES/

Biological Half Life

Use Classification

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Clinical Laboratory Methods

DETERMINED ON A C18-REVERSE PHASE MUBONDAPAK COLUMN WITH A MOBILE PHASE ACETONITRILE 9% (VOL/VOL) IN WATER & WITH BETA-HYDROXYETHYLTHEOPHYLLINE AS INTERNAL STD.

Interactions

XANTHINES CAN MARKEDLY POTENTIATE CARDIAC INOTROPIC RESPONSES TO BETA-ADRENERGIC AGONISTS & TO GLUCAGON. /XANTHINES/

Stability Shelf Life

Dates

Enabling Direct Preferential Crystallization in a Stable Racemic Compound System

Lina C Harfouche, Clément Brandel, Yohann Cartigny, Joop H Ter Horst, Gérard Coquerel, Samuel PetitPMID: 31545612 DOI: 10.1021/acs.molpharmaceut.9b00805

Abstract

The preparative resolution by preferential crystallization (PC) of proxyphylline has been achieved despite the existence of a stable racemic compound. This is enabled through the careful selection of a solvent in which both the racemic compound and the metastable conglomerate possess a low nucleation rate. Induction time measurements in isobutyl alcohol show that a highly supersaturated solution (β = 2.3) remains clear for almost 1 h at 20 mL scale, revealing a slow nucleation rate. Seeding the supersaturated solution with the pure enantiomer triggered its crystallization both isothermal and polythermic modes of PC were successfully implemented. Alongside the reported case of diprophylline, this study opens opportunities to broaden the application of PC toward slowly crystallizing racemic compounds.Mechanistic explanation of the (up to) 3 release phases of PLGA microparticles: Diprophylline dispersions

F Tamani, C Bassand, M C Hamoudi, F Danede, J F Willart, F Siepmann, J SiepmannPMID: 31726196 DOI: 10.1016/j.ijpharm.2019.118819

Abstract

The aim of this study was to better understand the root causes for the (up to) 3 drug release phases observed with poly (lactic-co-glycolic acid) (PLGA) microparticles containing diprophylline particles: The 1st release phase ("burst release"), 2nd release phase (with an "about constant release rate") and 3rd release phase (which is again rapid and leads to complete drug exhaust). The behavior of single microparticles was monitored upon exposure to phosphate buffer pH 7.4, in particular with respect to their drug release and swelling behaviors. Diprophylline-loaded PLGA microparticles were prepared with a solid-in-oil-in-water solvent extraction/evaporation method. Tiny drug crystals were rather homogeneously distributed throughout the polymer matrix after manufacturing. Batches with "small" (63 µm), "medium-sized" (113 µm) and "large" (296 µm) microparticles with a practical drug loading of 5-7% were prepared. Importantly, each microparticle releases the drug "in its own way", depending on the exact distribution of the tiny drug crystals within the system. During the burst release, drug crystals with direct surface access rapidly dissolve. During the 2nd release phase tiny drug crystals (often) located in surface near regions which undergo swelling, are likely released. During the 3rd release phase, the entire microparticle undergoes substantial swelling. This results in high quantities of water present throughout the system, which becomes "gel-like". Consequently, the drug crystals dissolve, and the dissolved drug molecules rather rapidly diffuse through the highly swollen polymer gel.Limited drug solubility can be decisive even for freely soluble drugs in highly swollen matrix tablets

F Siepmann, Y Karrout, M Gehrke, F K Penz, J SiepmannPMID: 28487190 DOI: 10.1016/j.ijpharm.2017.05.001

Abstract

The aim of this study was to elucidate the importance of potential limited solubility effects for the control of drug release from hydrophilic matrix tablets loaded with a freely water-soluble drug. It is often assumed that the considerable amounts of water penetrating into this type of advanced drug delivery systems are sufficient to rapidly dissolve the entire drug loading, and that limited drug solubility is not playing a role for the control of drug release. Here, we show that this assumption can be erroneous. HPMC/lactose matrix tablets were loaded with 5 to 60% diprophylline (e.g. solubility in 0.1M HCl at 37°C: 235mg/mL), and drug release was measured at low and neutral pH, respectively. A mechanistically realistic mathematical theory was applied, considering drug diffusion in axial and radial direction in the cylindrical matrices and the potential co-existence of dissolved and non-dissolved drug. Importantly, only dissolved drug is available for diffusion. It is demonstrated that during major parts of the release periods, non-dissolved drug excess exists within tablets containing 30% or more diprophylline, despite of the substantial water contents of the systems. This leads to partially almost linear drug concentration distance profiles within the tablets, and reveals a major contribution of limited drug solubility effects to the control of drug release, even in the case of freely water-soluble diprophylline. It can be expected that also in other types of drug delivery systems, e.g. microparticles and implants (containing much less water), limited drug solubility effects play a much more important role than currently recognized.Hydrophilic thermoplastic polyurethanes for the manufacturing of highly dosed oral sustained release matrices via hot melt extrusion and injection molding

G Verstraete, J Van Renterghem, P J Van Bockstal, S Kasmi, B G De Geest, T De Beer, J P Remon, C VervaetPMID: 27113866 DOI: 10.1016/j.ijpharm.2016.04.057

Abstract

Hydrophilic aliphatic thermoplastic polyurethane (Tecophilic™ grades) matrices for high drug loaded oral sustained release dosage forms were formulated via hot melt extrusion/injection molding (HME/IM). Drugs with different aqueous solubility (diprophylline, theophylline and acetaminophen) were processed and their influence on the release kinetics was investigated. Moreover, the effect of Tecophilic™ grade, HME/IM process temperature, extrusion speed, drug load, injection pressure and post-injection pressure on in vitro release kinetics was evaluated for all model drugs. (1)H NMR spectroscopy indicated that all grades have different soft segment/hard segment ratios, allowing different water uptake capacities and thus different release kinetics. Processing temperature of the different Tecophilic™ grades was successfully predicted by using SEC and rheology. Tecophilic™ grades SP60D60, SP93A100 and TG2000 had a lower processing temperature than other grades and were further evaluated for the production of IM tablets. During HME/IM drug loads up to 70% (w/w) were achieved. In addition, Raman mapping and (M)DSC results confirmed the homogenous distribution of mainly crystalline API in all polymer matrices. Besides, hydrophilic TPU based formulations allowed complete and sustained release kinetics without using release modifiers. As release kinetics were mainly affected by drug load and the length of the PEO soft segment, this polymer platform offers a versatile formulation strategy to adjust the release rate of drugs with different aqueous solubility.Prioritizing potential ACE2 inhibitors in the COVID-19 pandemic: Insights from a molecular mechanics-assisted structure-based virtual screening experiment

Kerem Teralı, Buket Baddal, Hayrettin Ozan GülcanPMID: 32739642 DOI: 10.1016/j.jmgm.2020.107697

Abstract

Angiotensin-converting enzyme 2 (ACE2) is a membrane-bound zinc metallopeptidase that generates the vasodilatory peptide angiotensin 1-7 and thus performs a protective role in heart disease. It is considered an important therapeutic target in controlling the COVID-19 outbreak, since SARS-CoV-2 enters permissive cells via an ACE2-mediated mechanism. The present in silico study attempted to repurpose existing drugs for use as prospective viral-entry inhibitors targeting human ACE2. Initially, a clinically approved drug library of 7,173 ligands was screened against the receptor using molecular docking, followed by energy minimization and rescoring of docked ligands. Finally, potential binders were inspected to ensure molecules with different scaffolds were engaged in favorable contacts with both the metal cofactor and the critical residues lining the receptor's active site. The results of the calculations suggest that lividomycin, burixafor, quisinostat, fluprofylline, pemetrexed, spirofylline, edotecarin, and diniprofylline emerge as promising repositionable drug candidates for stabilizing the closed (substrate/inhibitor-bound) conformation of ACE2, thereby shifting the relative positions of the receptor's critical exterior residues recognized by SARS-CoV-2. This study is among the rare ones in the relevant scientific literature to search for potential ACE2 inhibitors. In practical terms, the drugs, unmodified as they are, may be introduced into the therapeutic armamentarium of the ongoing fight against COVID-19 now, or their scaffolds may serve as rich skeletons for designing novel ACE2 inhibitors in the near future.Release characteristics of polyurethane tablets containing dicarboxylic acids as release modifiers - a case study with diprophylline

Bart Claeys, Sander De Bruyn, Laurent Hansen, Thomas De Beer, Jean Paul Remon, Chris VervaetPMID: 25445517 DOI: 10.1016/j.ijpharm.2014.10.046

Abstract

The influence of several dicarboxylic acids on the release characteristics of polyurethane tablets with a high drug load was investigated. Mixtures of diprophylline (Dyph) and thermoplastic polyurethane (TPUR) (ratio: 50/50, 65/35 and 75/25 wt.%) were hot-melt extruded and injection molded with the addition of 1, 2.5, 5 and 10% wt.% dicarboxylic acid as release modifier. Incorporating malonic, succinic, maleic and glutaric acid in the TPUR matrices enhanced drug release, proportional to the dicarboxylic acid concentration in the formulation. No correlation was found between the water solubility, melting point, logP and pKa of the acids and their drug release modifying capacity. Succinic and maleic acid had the highest drug release modifying capacity which was linked to more intense molecular interactions with Dyph. A structural fit between the primary and secondary alcohol of Dyph and both carboxylic groups of the acids was at the origin of this enhanced interaction.Thermoplastic polyurethanes for the manufacturing of highly dosed oral sustained release matrices via hot melt extrusion and injection molding

Bart Claeys, Anouk Vervaeck, Xander K D Hillewaere, Sam Possemiers, Laurent Hansen, Thomas De Beer, Jean Paul Remon, Chris VervaetPMID: 25448075 DOI: 10.1016/j.ejpb.2014.11.003

Abstract

This study evaluated thermoplastic polyurethanes (TPUR) as matrix excipients for the production of oral solid dosage forms via hot melt extrusion (HME) in combination with injection molding (IM). We demonstrated that TPURs enable the production of solid dispersions - crystalline API in a crystalline carrier - at an extrusion temperature below the drug melting temperature (Tm) with a drug content up to 65% (wt.%). The release of metoprolol tartrate was controlled over 24h, whereas a complete release of diprophylline was only possible in combination with a drug release modifier: polyethylene glycol 4000 (PEG 4000) or Tween 80. No burst release nor a change in tablet size and geometry was detected for any of the formulations after dissolution testing. The total matrix porosity increased gradually upon drug release. Oral administration of TPUR did not affect the GI ecosystem (pH, bacterial count, short chain fatty acids), monitored via the Simulator of the Human Intestinal Microbial Ecosystem (SHIME). The high drug load (65 wt.%) in combination with (in vitro and in vivo) controlled release capacity of the formulations, is noteworthy in the field of formulations produced via HME/IM.The effect of polymer properties on direct compression and drug release from water-insoluble controlled release matrix tablets

Julia Grund, Martin Koerber, Mathias Walther, Roland BodmeierPMID: 24746409 DOI: 10.1016/j.ijpharm.2014.04.033

Abstract

The objective of this study was to identify and evaluate key polymer properties affecting direct compression and drug release from water-insoluble matrices. Commonly used polymers, such as Kollidon(®) SR, Eudragit(®) RS and ethyl cellulose, were characterized, formulated into tablets and compared with regard to their properties in dry and wet state. A similar site percolation threshold of 65% v/v was found for all polymers in dry state. Key parameters influencing polymer compactibility were the surface properties and the glass transition temperature (T(g)), affecting polymer elasticity and particle size-dependent binding. The important properties observed in dry state also governed matrix characteristics and therefore drug release in wet state. A low T(g) (Kollidon(®) SRMechanisms of diphylline release from dual-solute loaded poly(vinyl alcohol) matrices

Albana Hasimi, Kyriaki G Papadokostaki, Merope SanopoulouPMID: 24268271 DOI: 10.1016/j.msec.2013.09.027